

Application Notes: MCC950 for Ex Vivo Research in Muckle-Wells Syndrome

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Compound of Interest

Compound Name: MCC950 sodium

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Introduction to Muckle-Wells Syndrome and the Role of the NLRP3 Inflammasome

Muckle-Wells syndrome (MWS) is a rare, inherited autoinflammatory condition classified as a cryopyrin-associated periodic syndrome (CAPS).[1][2][3] It is caused by gain-of-function mutations in the NLRP3 gene, which encodes the NLRP3 protein (also known as cryopyrin).[1][2][4] These mutations lead to the constitutive activation of the NLRP3 inflammasome, a multi-protein complex crucial for the innate immune response.[4][5] The aberrant activation of the NLRP3 inflammasome in MWS patients results in excessive production and secretion of the pro-inflammatory cytokine interleukin-1 β (IL-1 β).[4][6][7] This IL-1 β overproduction drives the clinical manifestations of MWS, which include recurrent fever, urticarial rash, joint pain, and an increased risk of long-term complications such as sensorineural hearing loss and amyloidosis.[3][4]

MCC950: A Potent and Specific Inhibitor of the NLRP3 Inflammasome

MCC950 is a potent and highly specific small-molecule inhibitor of the NLRP3 inflammasome.[7][8] It has been shown to block both canonical and non-canonical NLRP3 activation at nanomolar concentrations.[8] The mechanism of action of MCC950 involves direct binding to the NLRP3 protein, which prevents ATP hydrolysis and locks the inflammasome in an inactive

conformation, thereby inhibiting the downstream cascade of caspase-1 activation and IL-1 β secretion.[5] Due to its specificity, MCC950 represents a valuable tool for investigating the role of the NLRP3 inflammasome in various inflammatory diseases and as a potential therapeutic agent for NLRP3-driven disorders like MWS.[7][8]

Application of MCC950 in Ex Vivo Studies with Muckle-Wells Syndrome Patient Samples

Ex vivo studies using peripheral blood mononuclear cells (PBMCs) from MWS patients provide a powerful platform to assess the efficacy and mechanism of action of NLRP3 inhibitors in a patient-relevant setting. MCC950 has been demonstrated to be active in such ex vivo samples, effectively reducing the overproduction of IL-1 β . [7][8] These studies are crucial for the pre-clinical evaluation of NLRP3-targeted therapies and for understanding the molecular pathophysiology of MWS.

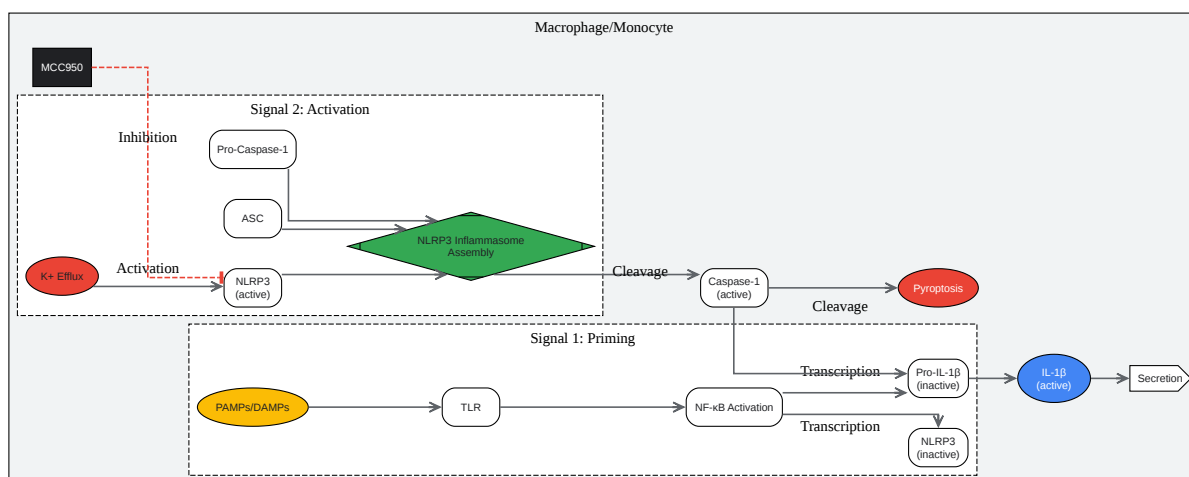
Quantitative Data Summary

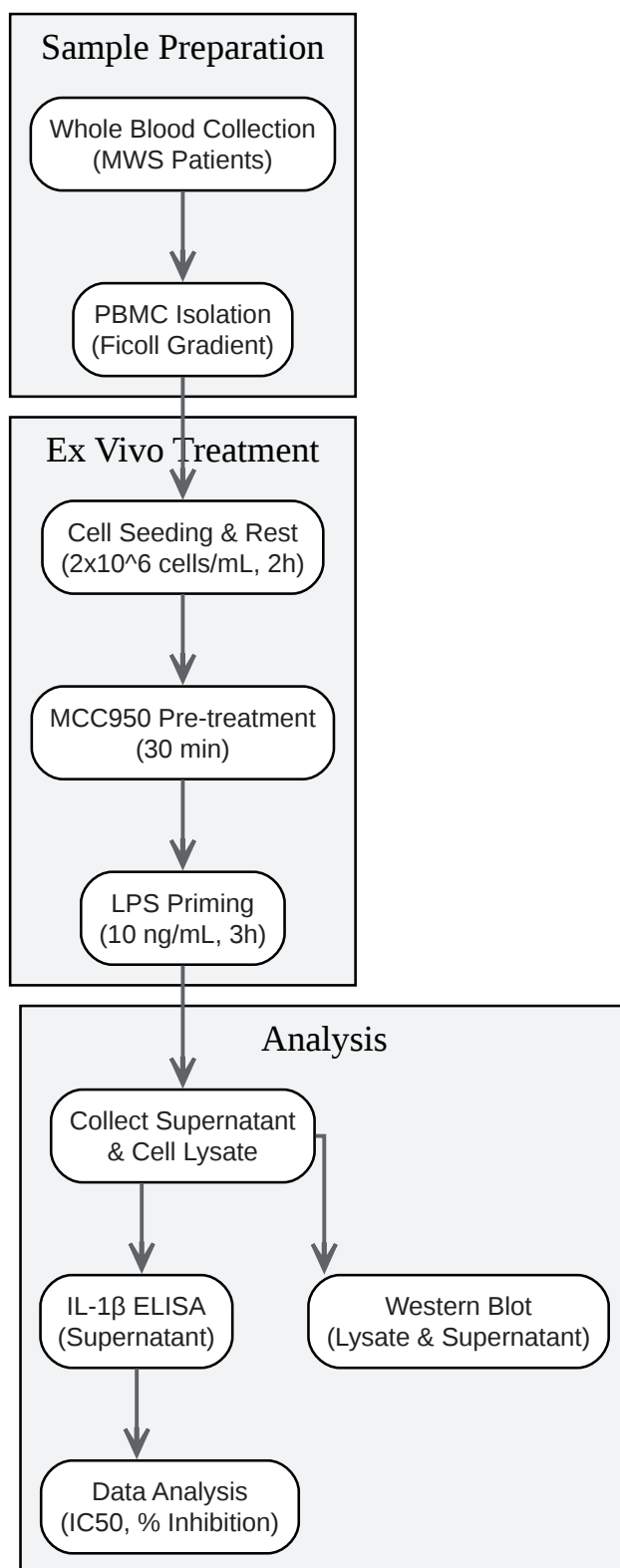
The following tables summarize the quantitative data from ex vivo studies of MCC950 on PBMCs from Muckle-Wells syndrome patients.

Parameter	Value	Reference
Number of MWS Patients Studied	12	[6]
MCC950 IC ₅₀ in MWS Patient PBMCs	70.4 nM	[7]
MCC950 Concentration for Significant IL-1 β Inhibition	500 nM	[9]
MCC950 Effect on TNF- α Production in CAPS Patient PBMCs	No significant effect	[6]
MCC950 Effect on IL-6 Production in CAPS Patient PBMCs	No significant effect	[6]

CAPS: Cryopyrin-Associated Periodic Syndromes (includes MWS)

Visualizing the NLRP3 Inflammasome Pathway and MCC950 Inhibition





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